molecular formula C19H21Cl2N3O B6579610 2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 28889-52-3

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B6579610
CAS No.: 28889-52-3
M. Wt: 378.3 g/mol
InChI Key: UUJZCKLZWCRRMM-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a benzamide core linked to a piperazine ring, which is further substituted with chlorophenyl groups. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Mechanism of Action

Mode of Action

As a potent and selective D4 dopamine receptor ligand , this compound binds to the D4 receptors . This binding can influence the activity of these receptors and lead to changes in the transmission of dopamine signals within the brain .

Biochemical Pathways

The interaction of this compound with the D4 dopamine receptor can affect various biochemical pathways. The D4 receptor is part of the dopamine system, which plays a crucial role in the reward system of the brain. Alterations in this system can have significant effects on behavior and mood .

Pharmacokinetics

It’s known that the compound issoluble in DMSO , which could potentially affect its bioavailability and distribution in the body.

Result of Action

The binding of this compound to the D4 dopamine receptor can lead to changes in dopamine signaling. This can result in alterations in various neurological processes, including cognition, motivation, and reward. The specific molecular and cellular effects of this compound’s action are still under investigation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it may be affected by the presence of this solvent in the environment . Additionally, the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 1-(4-chlorophenyl)piperazine.

    Coupling with Benzoyl Chloride: The piperazine intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction: The benzamide and piperazine moieties can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine and its potential use in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine core but different substituents.

    Hydroxyzine: Another antihistamine with structural similarities but different pharmacological properties.

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a piperazine ring but different functional groups.

Uniqueness

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c20-15-5-7-16(8-6-15)24-13-11-23(12-14-24)10-9-22-19(25)17-3-1-2-4-18(17)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJZCKLZWCRRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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